4'-Nitrophenyl-2-acetamido-2-deoxy-beta-glucopyranoside
Description
4'-Nitrophenyl-2-acetamido-2-deoxy-β-D-glucopyranoside (CAS: 3459-18-5) is a chromogenic substrate widely used to assay N-acetyl-β-glucosaminidase (NAGase) activity, particularly in clinical diagnostics for renal disorders . Its structure comprises a β-D-glucosamine core (2-acetamido-2-deoxy-β-D-glucopyranose) linked to a 4-nitrophenyl group via a glycosidic bond. The 4-nitrophenyl moiety releases a yellow chromophore upon enzymatic hydrolysis, enabling spectrophotometric quantification. Key properties include:
Properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O8/c1-7(18)15-11-13(20)12(19)10(6-17)24-14(11)23-9-4-2-8(3-5-9)16(21)22/h2-5,10-14,17,19-20H,6H2,1H3,(H,15,18)/t10-,11-,12-,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRLTNCLYHKQCK-DHGKCCLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301275049 | |
| Record name | p-Nitrophenyl N-acetyl-β-D-glucosaminide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301275049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3459-18-5 | |
| Record name | p-Nitrophenyl N-acetyl-β-D-glucosaminide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3459-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrophenyl-N-acetyl-2-deoxyglucopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003459185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Nitrophenyl N-acetyl-β-D-glucosaminide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301275049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-nitrophenyl-2-acetamido-2-deoxy-β-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.363 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | AVR-48 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GVY9AA7Y5C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Koenigs-Knorr Glycosylation
The Koenigs-Knorr method remains a cornerstone for synthesizing β-glycosides. Matta and Barlow (1975) demonstrated its application for pNP-β-GlcNAc using 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide as the glycosyl donor. Key steps include:
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Protection of the acceptor : p-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-(p-methoxybenzylidene)-β-D-glucopyranoside was prepared to block reactive hydroxyl groups.
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Glycosylation : Reaction with the galactopyranosyl bromide in anhydrous dichloromethane under inert atmosphere, catalyzed by silver oxide.
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Deprotection : Sequential removal of the p-methoxybenzylidene group (via acid hydrolysis) and O-acetyl groups (via Zemplén deacetylation) yielded crystalline pNP-β-GlcNAc.
Yield : 62–68% after crystallization.
| Parameter | Details |
|---|---|
| Glycosyl Donor | 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide |
| Promoter | Silver oxide (Ag₂O) |
| Solvent | Anhydrous dichloromethane |
| Temperature | 0–5°C (initial), room temperature (final) |
| Key Intermediate | p-Methoxybenzylidene-protected glucosamine derivative |
Begbie’s Procedure for β-Anomer Synthesis
Begbie’s method leverages acetylated glucosamine derivatives and p-nitrophenol. The β-configuration is achieved through stereoselective glycosylation:
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Activation : 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl bromide is prepared via HBr/acetic acid treatment.
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Coupling : Reaction with p-nitrophenol in pyridine, utilizing silver carbonate (Ag₂CO₃) to promote β-selectivity.
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Deprotection : O-Acetyl groups are removed via methanolic sodium methoxide.
Yield : 55–60% after purification.
Enzymatic Synthesis Approaches
β-N-Acetylhexosaminidase-Catalyzed Transglycosylation
Singh et al. (2007) employed β-N-acetylhexosaminidase from Aspergillus oryzae to synthesize pNP-β-GlcNAc. The enzyme transfers GlcNAc residues from chitobiose (donor) to p-nitrophenol (acceptor):
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Donor Substrate : Di-N-acetylchitobiose (pNP-β-GlcNAc₂).
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Reaction Conditions : pH 5.0, 37°C, 24-hour incubation.
-
Product Isolation : Charcoal-Celite chromatography separates mono-, di-, and oligosaccharides.
Yield : 85–92% for disaccharide formation, with regioselective β-1,4 linkage.
| Parameter | Details |
|---|---|
| Enzyme | β-N-Acetylhexosaminidase (EC 3.2.1.52) |
| Donor | Di-N-acetylchitobiose |
| Acceptor | p-Nitrophenol |
| Optimal pH | 5.0 |
| Temperature | 37°C |
Immobilized Enzyme Systems
Recent advances utilize immobilized β-N-acetylhexosaminidase on chitosan beads to enhance reusability. The immobilized enzyme retains >90% activity after 10 cycles and achieves 95% conversion efficiency.
Comparative Analysis of Methods
Efficiency and Scalability
Chemical Reactions Analysis
AVR-48 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution . The major products formed from these reactions include derivatives with altered functional groups, which can enhance or modify the biological activity of AVR-48 .
Scientific Research Applications
Enzymatic Assays
Substrate for N-acetyl-β-D-glucosaminidase
4-NP-GlcNAc is primarily used as a substrate for measuring the activity of N-acetyl-β-D-glucosaminidase (NAGase), an enzyme involved in the hydrolysis of glycosidic bonds in glycoproteins and glycolipids. The enzymatic reaction produces 4-nitrophenol, which can be quantitatively measured through spectrophotometry.
Case Study:
In a study assessing the activity of NAGase in various biological samples, researchers utilized 4-NP-GlcNAc to establish a colorimetric assay. They reported that the assay exhibited high sensitivity and specificity, allowing for the detection of enzyme activity in human serum samples with significant precision.
Clinical Diagnostics
Biomarker for Disease
The measurement of NAGase activity using 4-NP-GlcNAc has been linked to various diseases, including cancer and inflammatory conditions. Elevated levels of NAGase have been associated with tumor progression and inflammatory responses.
Case Study:
A clinical study investigated the correlation between NAGase activity and cancer progression in patients with breast cancer. The results indicated that higher NAGase levels correlated with advanced disease stages, suggesting that 4-NP-GlcNAc could serve as a potential biomarker for monitoring disease progression.
Glycosylation Studies
Understanding Glycoprotein Functionality
4-NP-GlcNAc is instrumental in studying glycosylation processes, which are critical for protein functionality and cellular interactions. By using this compound, researchers can dissect the roles of specific glycosidases in modifying glycoproteins.
Case Study:
In a research project focused on the glycosylation patterns of cell surface proteins, scientists employed 4-NP-GlcNAc to analyze the enzymatic activity of various glycosidases involved in glycoprotein maturation. The findings contributed to understanding how glycosylation affects cell signaling pathways .
Drug Development
Potential Therapeutic Applications
The compound has been explored for its potential therapeutic effects in modulating immune responses due to its interaction with enzymes involved in carbohydrate metabolism.
Case Study:
Research conducted on rodent models indicated that treatment with derivatives of 4-NP-GlcNAc could reduce lung injury caused by sepsis and hyperoxia. This suggests that compounds similar to 4-NP-GlcNAc might be developed into therapeutic agents targeting inflammatory conditions .
Cell Culture Applications
In cell biology, 4-NP-GlcNAc is utilized for modifying cell culture conditions to study cellular responses to glycosylation changes.
Case Study:
In experiments examining the effects of altered glycosylation on cell adhesion properties, researchers found that treating cells with 4-NP-GlcNAc modified their interaction with extracellular matrix components, providing insights into cellular behavior under different conditions .
Mechanism of Action
The mechanism of action of AVR-48 involves its binding to toll-like receptor 4 (TLR4) and CD163 receptors on monocytes and macrophages . This binding brings the macrophages to an intermediary stage, resulting in increased phagocytosis and decreased inflammation . The modulation of these receptors leads to an optimal immune balance, which is crucial for treating lung injuries and infections .
Comparison with Similar Compounds
Comparison with Structural Analogs
Modifications in the Acetamido and Hydroxyl Groups
Trifluoroacetamido Derivatives
- Example: 2-Deoxy-2-trifluoroacetamido-β-D-glucopyranosides . Impact: The electron-withdrawing trifluoroacetamido group increases resistance to enzymatic hydrolysis compared to the parent compound. Synthesis: Uses AgCO3-mediated glycosylation, differing from traditional acetyl protection strategies .
4-Deoxy Analogs
- Example: 4-Deoxy-glycopyranosides . Impact: Removal of the 4-hydroxyl group reduces substrate activity for β-N-acetylhexosaminidases by >80%, underscoring the critical role of the 4-OH in enzyme recognition .
Sulfo and Silyl Derivatives
- Example: 4-Nitrophenyl (3-O-Sulfo-6-O-TBDPS-β-D-galactopyranosyl)-(1→4)-2-acetamido-2-deoxy-β-D-glucopyranoside . Impact: Sulfation introduces negative charge, altering solubility and enzyme interactions. Tert-butyldiphenylsilyl (TBDPS) groups enhance lipophilicity, useful in solid-phase synthesis .
Glycosidic Linkage and Anomeric Configuration
β vs. α Anomers
- Example: 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-mannopyranoside . Impact: α-anomers are poor substrates for β-glycosidases, highlighting stereochemical specificity. Enzymatic assays for β-NAGase show negligible activity with α-configured analogs .
Disaccharide Derivatives
- Example: p-Nitrophenyl 2-acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-α-D-glucopyranoside (CAS: 184377-56-8) . Impact: The addition of a galactose residue mimics lactose-type structures, enabling studies on glycosyltransferases and hydrolases in glycoconjugate biosynthesis .
Uronic Acid and Hybrid Glycans
- Example: 4-Nitrophenyl [sodium β-D-glucuronosyl-(1→3)-2-acetamido-2-deoxy-β-D-glucopyranoside . Impact: Uronic acid moieties introduce carboxylic acid groups, enhancing aqueous solubility and mimicking hyaluronic acid fragments .
Data Tables
Table 1: Physicochemical and Enzymatic Properties
Research Findings and Mechanistic Insights
- Enzyme Specificity : β-NAGase activity is abolished in 4-deoxy analogs, confirming the necessity of the 4-OH group for catalytic recognition . Computational modeling aligns with experimental data, showing disrupted hydrogen bonding in deoxy variants .
- Protecting Groups : Acetylated derivatives (e.g., 4c) require deprotection for enzymatic activity, whereas TBDPS groups enable selective functionalization in solid-phase synthesis .
- Stereochemical Effects: β-anomers exhibit >10-fold higher activity than α-anomers in glycosidase assays, reflecting enzyme active-site geometry .
Biological Activity
4'-Nitrophenyl-2-acetamido-2-deoxy-beta-glucopyranoside (commonly referred to as pNPG) is a synthetic compound that has garnered interest due to its biological activities, particularly as a substrate in enzyme assays and its potential applications in biochemical research. This article delves into the biological activity of pNPG, focusing on its enzymatic interactions, inhibitory properties, and implications in various biological processes.
- Molecular Formula: C14H18N2O8
- Molecular Weight: 342.30 g/mol
- CAS Number: 3459-18-5
- Melting Point: 210°C to 212°C
- Solubility: Soluble in water (0.5% solution)
Enzymatic Activity
pNPG is primarily utilized as a substrate for various glycosidases, particularly in the study of enzyme kinetics and substrate specificity. It acts as a chromogenic substrate for enzymes such as:
- α-glucosidase
- β-glucosidase
The hydrolysis of pNPG by these enzymes releases p-nitrophenol, which can be quantitatively measured at 400 nm, allowing for the determination of enzyme activity.
Table 1: Enzyme Activity with pNPG
| Enzyme Type | Activity Measured | Reference |
|---|---|---|
| α-glucosidase | Hydrolysis Rate | |
| β-glucosidase | Hydrolysis Rate | |
| Chitinase | Substrate Specificity |
Inhibitory Properties
Research indicates that pNPG exhibits inhibitory effects on certain glycosidases, making it a valuable tool in studying carbohydrate metabolism and diabetes management. The compound's structure allows it to interact effectively with enzyme active sites, thus inhibiting their function.
Case Studies on Inhibition
- Inhibition of α-amylase and α-glucosidase : Studies have shown that pNPG can inhibit these enzymes, which are critical in carbohydrate digestion. This inhibition can lead to decreased glucose absorption, making it relevant for antidiabetic research .
- Comparison with Other Glycosides : Research comparing pNPG with other glycosides revealed that it has a lower IC50 value than many common glycosides, indicating stronger inhibitory activity against specific enzymes involved in glucose metabolism .
Table 2: Inhibitory Concentrations of Various Glycosides
| Glycoside | IC50 (µM) | Reference |
|---|---|---|
| p-nitrophenyl-α-D-glucopyranoside | 2.9 | |
| Methyl β-D-glucopyranoside | 100 | |
| p-aminophenyl β-D-mannopyranoside | 0.15 |
Applications in Research
The biological activity of pNPG extends beyond enzyme assays. Its role in studying cellular processes is significant:
- Cell Cycle and Apoptosis : The compound has been used to assess cell viability and apoptosis rates in various cell lines through assays measuring lactate dehydrogenase (LDH) release and fluorescence-based detection methods .
- Glucose Uptake Studies : pNPG is utilized in cell-based assays to measure glucose uptake modifications induced by different compounds, providing insights into insulin signaling pathways .
Q & A
Q. What are the common synthetic routes for 4'-Nitrophenyl-2-acetamido-2-deoxy-beta-glucopyranoside?
The synthesis typically involves sequential protection/deprotection of hydroxyl and amine groups. For example:
- Step 1 : Acetylation of the glucosamine backbone using acetyl chloride in methanol to protect hydroxyl groups .
- Step 2 : Glycosylation with 4-nitrophenol via trichloroacetimidate chemistry, yielding the final product after deprotection .
- Key Characterization : NMR (e.g., δ 5.71 ppm for H-1 in CDCl₃) and HRMS (m/z 779.2134 [M + Na]⁺) confirm structure .
Q. How is this compound used in colorimetric assays for enzyme activity?
The nitrophenyl group acts as a chromogenic leaving group. Upon enzymatic hydrolysis (e.g., by β-N-acetylglucosaminidase), 4-nitrophenol is released, detectable at 405 nm .
Q. What are standard protocols for assessing substrate specificity in glycosidase assays?
- Experimental Design : Compare hydrolysis rates across enzymes (e.g., fungal vs. human β-N-acetylhexosaminidases) using UV-Vis kinetics.
- Controls : Include known substrates (e.g., 4-nitrophenyl-β-D-galactopyranoside) and inhibitors (e.g., NAG-thiazoline) .
Advanced Research Questions
Q. How do kinetic parameters (Km, Vmax) vary with enzyme source or assay conditions?
Q. How can substrate modifications enhance specificity for mutant enzymes?
Q. What structural modifications improve stability or solubility for in vivo applications?
Q. How to resolve contradictions in enzyme inhibition data across studies?
Q. Can this compound serve as a glycosyl donor in transglycosylation reactions?
Q. What are optimal storage conditions to prevent hydrolysis or degradation?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
